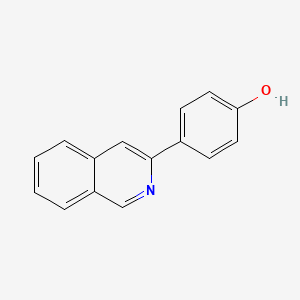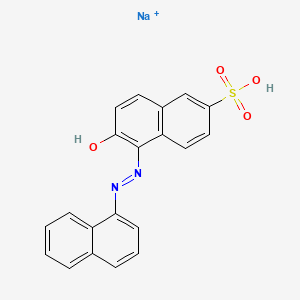
Indigotetrasulfonate de potassium
Vue d'ensemble
Description
Potassium indigotetrasulfonate is a useful research compound. Its molecular formula is C16H6K4N2O14S4 and its molecular weight is 734.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium indigotetrasulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium indigotetrasulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fabrication de tests de diagnostic
L'indigotetrasulfonate de potassium peut être utilisé dans la production de tests de diagnostic, qui sont des tests utilisés pour évaluer les conditions de santé ou les maladies en évaluant les marqueurs biologiques dans les échantillons d'un patient .
Hématologie
Ce composé pourrait avoir des applications en hématologie, l'étude du sang, des organes hématopoïétiques et des maladies du sang, éventuellement comme réactif ou colorant .
Histologie
En histologie, qui implique l'étude de l'anatomie microscopique des cellules et des tissus, l'this compound pourrait être utilisé comme agent de coloration pour aider à visualiser les structures tissulaires .
Réactif anti-ozone
La recherche a exploré son utilisation comme réactif anti-ozone, ce qui pourrait être important dans les études environnementales ou les processus comme le traitement de l'eau .
Mécanisme D'action
Target of Action
Potassium indigotetrasulfonate primarily targets ozone molecules in the atmosphere . Ozone is a molecule composed of three oxygen atoms, and it plays a crucial role in shielding the Earth from harmful ultraviolet radiation .
Mode of Action
Potassium indigotetrasulfonate acts as an ozone-scavenging reagent . It reacts rapidly with ozone, leading to a decrease in the concentration of ozone
Biochemical Pathways
The biochemical pathways affected by potassium indigotetrasulfonate are primarily related to the ozone cycle in the atmosphere . By scavenging ozone, potassium indigotetrasulfonate can disrupt the balance of ozone in the atmosphere . The downstream effects of this disruption can vary and are subject to various environmental factors.
Pharmacokinetics
Given its use as an ozone-scavenging reagent, it is likely that these properties are influenced by environmental factors such as temperature, humidity, and the presence of other chemical species .
Result of Action
The primary result of the action of potassium indigotetrasulfonate is the reduction of ozone concentration in the atmosphere . This can have various molecular and cellular effects, depending on the specific environmental context. For instance, a decrease in atmospheric ozone could potentially increase the amount of ultraviolet radiation reaching the Earth’s surface, which could have various biological effects.
Analyse Biochimique
Biochemical Properties
Potassium indigotetrasulfonate plays a significant role in biochemical reactions, particularly as an ozone-scavenging reagent. It reacts rapidly with ozone, making it useful in colorimetric methods for measuring atmospheric ozone and residual aqueous ozone . The compound interacts with various enzymes and proteins, including those involved in oxidative stress responses. For instance, it can interact with enzymes that produce or scavenge reactive oxygen species, thereby influencing the overall oxidative state of the cell.
Cellular Effects
Potassium indigotetrasulfonate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses to environmental stimuli. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in oxidative stress responses and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of potassium indigotetrasulfonate involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress within the cell. Additionally, potassium indigotetrasulfonate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium indigotetrasulfonate can change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, potassium indigotetrasulfonate may degrade, leading to a reduction in its effectiveness as a reagent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of modulating oxidative stress responses and other cellular processes .
Dosage Effects in Animal Models
The effects of potassium indigotetrasulfonate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, potassium indigotetrasulfonate can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Potassium indigotetrasulfonate is involved in various metabolic pathways, particularly those related to oxidative stress responses. The compound interacts with enzymes and cofactors involved in the production and scavenging of reactive oxygen species, thereby influencing metabolic flux and metabolite levels. For example, it can modulate the activity of superoxide dismutase and catalase, two key enzymes involved in the detoxification of reactive oxygen species .
Transport and Distribution
Within cells and tissues, potassium indigotetrasulfonate is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via endocytosis and distributed to various cellular compartments. It can also interact with specific binding proteins that facilitate its transport and localization within the cell. The distribution of potassium indigotetrasulfonate within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
Potassium indigotetrasulfonate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall activity within the cell. For example, localization to the mitochondria can enhance its ability to modulate oxidative stress responses by interacting with mitochondrial enzymes and proteins .
Propriétés
IUPAC Name |
tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O14S4.4K/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCAPYLKURBDGO-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6K4N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)


![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496446.png)
![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)








